molecular formula C6H3BrIN3 B1148755 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-55-4

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Katalognummer: B1148755
CAS-Nummer: 1357946-55-4
Molekulargewicht: 323.919
InChI-Schlüssel: BPMZJNIJZDEBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrIN3 It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of bromine and iodine atoms at the 6 and 3 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method is the sequential bromination and iodination of pyrazolo[3,4-b]pyridine. The process can be summarized as follows:

    Bromination: Pyrazolo[3,4-b]pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

    Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. This step is usually performed in an aqueous or organic solvent under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include organometallic compounds, halides, and amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the halogen atoms are replaced with aryl or alkynyl groups. These reactions typically require palladium catalysts and base.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Common Reagents and Conditions

    Substitution: Organometallic reagents (e.g., Grignard reagents), halides, amines; solvents like tetrahydrofuran (THF) or dimethylformamide (DMF); temperatures ranging from room temperature to reflux.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents like toluene or ethanol; temperatures typically around 80-100°C.

    Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride); solvents like water or ethanol; temperatures ranging from 0°C to room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolo[3,4-b]pyridine derivatives, while coupling reactions can produce arylated or alkynylated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown activity against various biological targets, including kinases and receptors.

    Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act as inhibitors of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 3 position, making it less versatile in certain reactions.

    3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 6 position, which can affect its reactivity and applications.

    6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of iodine, leading to different chemical properties and reactivity.

Uniqueness

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in synthetic applications. The combination of these halogens allows for a wide range of chemical transformations and the synthesis of diverse derivatives.

Eigenschaften

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZJNIJZDEBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.